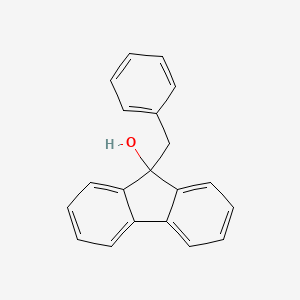

9-Benzyl-9H-fluoren-9-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36322-03-9 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

9-benzylfluoren-9-ol |

InChI |

InChI=1S/C20H16O/c21-20(14-15-8-2-1-3-9-15)18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,21H,14H2 |

InChI Key |

UKLFHCXIDKBAKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C4=CC=CC=C42)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Benzyl 9h Fluoren 9 Ol and Analogous Fluorenols

Classic Organometallic Approaches in Tertiary Fluorenol Synthesis

Traditional methods for synthesizing tertiary fluorenols, including 9-benzyl-9H-fluoren-9-ol, heavily rely on the addition of organometallic reagents to a 9-fluorenone (B1672902) precursor. These approaches are fundamental in carbon-carbon bond formation.

Grignard Reagent-Mediated Addition to 9-Fluorenone Precursors

The Grignard reaction is a cornerstone in the synthesis of alcohols. ipl.orgipl.orgchemguide.co.uk It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone or aldehyde. ipl.orgchemguide.co.uk In the context of this compound synthesis, this involves the reaction of 9-fluorenone with benzylmagnesium bromide. reddit.com

The general mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the tertiary alcohol. The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. chemguide.co.uk

The synthesis of various 9-aryl-9-fluorenol derivatives has been successfully achieved using Grignard reagents. For instance, the reaction of 9-fluorenone with phenylmagnesium bromide yields 9-phenyl-9-fluorenol (B15170). iastate.edu The choice of solvent can be critical. While diethyl ether or tetrahydrofuran (B95107) (THF) are common, poor solubility of the fluorenone precursor can hinder the reaction. In such cases, a mixture of 1,4-dioxane (B91453) and diethyl ether has been shown to improve the yield of the desired tertiary alcohol. acs.org

A study focusing on process intensification for the synthesis of 9-aryl-fluoren-9-ols utilized a continuous flow system for the Grignard reaction at room temperature. rsc.org This approach offers advantages in terms of scalability and safety. For example, the reaction of a THF solution of 2-bromofluorenone with a commercial phenylmagnesium bromide solution in a continuous flow reactor produced 2-bromo-9-phenyl-9H-fluoren-9-ol in high yield. rsc.org

Table 1: Examples of Grignard Reagent-Mediated Synthesis of Fluorenols

| Precursor | Grignard Reagent | Product | Yield | Reference |

| 9-Fluorenone | Benzylmagnesium bromide | This compound | Not specified | reddit.com |

| 9-Fluorenone | Phenylmagnesium bromide | 9-Phenyl-9-fluorenol | Not specified | iastate.edu |

| 1,2,3,5-Tetramethoxy-9H-fluoren-9-one | Grignard reagent from 1-bromo-3-(tert-butyldimethylsilyloxy)propane | 9-(3-Hydroxypropyl)-1,2,3,5-tetramethoxy-9H-fluoren-9-ol | 70% | acs.org |

| 2-Bromofluorenone | Phenylmagnesium bromide | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99% | rsc.org |

Note: The table is populated with data from the provided text. Some specific yield data was not available in the source material.

Organolithium-Mediated Synthesis Pathways from 9-Fluorenone

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary alcohols from ketones. researchgate.net These reagents are generally more reactive than their Grignard counterparts. The synthesis of this compound can be achieved by reacting 9-fluorenone with benzyllithium (B8763671). thieme-connect.de

The first documented use of a simple organolithium compound as a metalating agent was the lithiation of 9H-fluorene with ethyllithium (B1215237) to produce 9H-fluoren-9-yllithium in 1928. thieme-connect.de The majority of benzyllithium and related (lithiomethyl)hetarene compounds are formed through the deprotonation of a benzylic carbon using alkyllithium bases like butyllithium (B86547) (BuLi). thieme-connect.de

In a similar fashion to Grignard reactions, the synthesis using organolithium reagents requires anhydrous conditions. The reaction proceeds through a lithium alkoxide intermediate, which is then hydrolyzed to give the final alcohol product. The choice of solvent, such as diethyl ether or THF, can influence the reaction's success. thieme-connect.de For instance, the synthesis of 9-(p-tolyl)-9-fluorenol was attempted via lithium-halogen exchange using n-butyl lithium and 4-bromotoluene, followed by the addition of 9-fluorenone. iastate.edu

Catalytic Strategies for Targeted this compound Synthesis

More advanced synthetic strategies employ catalysts to achieve higher efficiency, selectivity, and enantiocontrol in the synthesis of fluorenols.

Transition Metal-Catalyzed Routes

Transition metals, particularly palladium and ruthenium, have emerged as versatile catalysts in organic synthesis, enabling novel pathways for the formation of complex molecules like this compound.

A significant advancement in the synthesis of chiral fluorenols is the development of palladium-catalyzed enantioconvergent asymmetric synthesis. This method allows for the creation of enantioenriched fluorenols from racemic starting materials. rsc.orgnih.govresearchgate.net

One such protocol utilizes a cooperative catalysis system involving palladium(II) and a chiral norbornene ligand. rsc.orgnih.govresearchgate.netorcid.org This approach starts with readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. rsc.orgnih.gov The process is redox-neutral and involves the sequential destruction and regeneration of stereocenters. nih.gov The reaction demonstrates good functional group compatibility and consistently provides excellent enantioselectivities, with reported enantiomeric excesses (e.e.s) ranging from 90–99% for a diverse range of chiral fluorenols. nih.gov

The mechanism involves a Pd(II)-initiated oxidation of the racemic secondary alcohol to an achiral ketone, followed by a Pd/chiral norbornene co-catalyzed asymmetric Catellani-type reaction. nih.govresearchgate.net This strategy has been successfully applied to synthesize a variety of functionalized chiral fluorenols. nih.gov

Table 2: Palladium-Catalyzed Enantioconvergent Synthesis of Chiral Fluorenols

| Starting Materials | Catalyst System | Product Type | Enantiomeric Excess (e.e.) | Reference |

| Racemic secondary ortho-bromobenzyl alcohols, Aryl iodides | Pd(II)/chiral norbornene | Functionalized chiral fluorenols | 90–99% | nih.gov |

Note: This table summarizes the general findings from the cited research.

Ruthenium catalysts offer powerful tools for C-H bond functionalization, providing direct and efficient routes to complex organic molecules. researchgate.net These methods can be applied to the synthesis of precursors for this compound.

One strategy involves the sp³ C-H alkylation of 9H-fluorene using alcohols as alkylating agents, catalyzed by a ruthenium complex such as [Ru(p-cymene)Cl₂]₂. researchgate.net This "borrowing hydrogen" concept allows for the use of environmentally benign primary and secondary alcohols, with water as the only byproduct. researchgate.net The reaction selectively yields mono-C9-alkylated fluorenes in good to excellent yields. researchgate.net These alkylated fluorenes can then be hydroxylated to the corresponding tertiary alcohols. researchgate.net

Another approach is the ruthenium-catalyzed dehydrogenation of alcohols. nih.govnih.govrsc.org For instance, a ruthenium complex can catalyze the dehydrogenation of secondary alcohols to ketones. rsc.org While this is the reverse of the alcohol synthesis, understanding these dehydrogenation processes is crucial for developing acceptorless dehydrogenative coupling reactions, which are highly atom-economical. A conceptually novel strategy for the catalytic, intermolecular dehydrogenation of alkanes using a ruthenium catalyst in combination with a redox-active ligand has been reported. nih.govnih.gov This method could potentially be adapted for the synthesis of unsaturated precursors to fluorenols.

Visible-light-induced ruthenium catalysis has also been explored for the alkylation of activated C(sp³)–H bonds. researchgate.net This photochemical approach enables C–H functionalization under mild, ambient conditions. researchgate.net Furthermore, ruthenium-catalyzed meta-C–H alkylation of aromatic carboxylic acids has been achieved using a bidentate N-ligand, which allows for single-electron reductions of alkyl halides. nih.gov

Table 3: Ruthenium-Catalyzed Reactions Relevant to Fluorenol Synthesis

| Reaction Type | Catalyst | Reactants | Product | Yield | Reference |

| sp³ C-H Alkylation | [Ru(p-cymene)Cl₂]₂ | 9H-fluorene, Primary alcohols | 9-Alkyl-9H-fluorene | 50–92% | researchgate.net |

| Dehydrogenation | [RuCl₂(p-cymene)(IMes)] | Secondary alcohols | Ketones | Not specified | rsc.org |

| meta-C–H Alkylation | [Ru(p-cym)Cl₂]₂ / 5,5'-di-Me-bpy | Aromatic carboxylic acids, Alkyl bromides | meta-Alkylated aromatic carboxylic acids | Moderate to good | nih.gov |

Note: The table highlights different ruthenium-catalyzed methodologies and their general outcomes as described in the source material.

Manganese-Catalyzed Dehydrogenation and C(sp³)-H Functionalization

Manganese-catalyzed reactions have emerged as a sustainable and powerful tool for C-C bond formation. beilstein-journals.orgnju.edu.cn These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which is considered environmentally friendly and atom-economical as it utilizes alcohols as alkylating agents and produces water as the primary byproduct. beilstein-journals.org In this process, a manganese catalyst facilitates the dehydrogenation of an alcohol to an aldehyde or ketone. This intermediate then reacts with a nucleophile, and the "borrowed" hydrogen is subsequently used to reduce the resulting unsaturated species. beilstein-journals.org

While direct manganese-catalyzed synthesis of this compound is an area of ongoing research, the principles of manganese-catalyzed C(sp³)–H functionalization are well-established. nih.govnih.gov These reactions have been successfully applied to the C-alkylation and olefination of fluorene (B118485) and indene (B144670) with various alcohols. researchgate.net Mechanistic studies suggest the involvement of high-valent metal-oxo species that perform C–H hydroxylation through a hydrogen atom transfer (HAT)/rebound mechanism. nih.gov The development of manganese complexes with aminopyridine tetradentate ligands has been particularly effective for selective aliphatic C–H bond hydroxylation. nih.gov

| Catalyst Type | Reaction Mechanism | Key Intermediates | Advantages | Relevant Substrates |

|---|---|---|---|---|

| Manganese complexes with aminopyridine ligands | Hydrogen Atom Transfer (HAT)/Rebound | High-valent metal-oxo species | High selectivity for aliphatic C-H bonds | Fluorene, Indene, Alcohols |

| Low-valent manganese complexes | Borrowing Hydrogen/Hydrogen Auto-Transfer | Aldehydes/Ketones, Manganese-hydride complexes | Atom-economical, environmentally friendly | Alcohols, Ketones, Amines |

Lewis Acid-Catalyzed Transformations (e.g., BF₃·OEt₂)

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid catalyst in organic synthesis. sioc-journal.cnresearchgate.net Its utility stems from its ability to activate substrates and facilitate a variety of transformations, including coupling reactions, cyclizations, and rearrangements. sioc-journal.cnresearchgate.net In the context of fluorenol synthesis, BF₃·OEt₂ has been instrumental in promoting reactions that lead to the formation of functionalized 9-substituted fluorene derivatives. thieme-connect.dersc.org

One notable application involves the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. For instance, the BF₃·OEt₂-catalyzed reaction with 2-aminobenzamides yields highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de The reaction proceeds through the formation of an allene (B1206475) carbocation intermediate. thieme-connect.dersc.org Similarly, reactions with isatin (B1672199) imines, mediated by BF₃·OEt₂, produce blue-emissive fluorene derivatives. rsc.orgresearchgate.net The mechanism for the latter is proposed to involve a propargyl cation and a common fluorene-9-spiroazitidine intermediate. rsc.org The choice of catalyst and reaction conditions can be optimized to achieve high yields; for example, using 0.3 equivalents of BF₃·OEt₂ in dichloromethane (B109758) was found to be optimal for the synthesis of certain fluorene-appended quinazolinones. thieme-connect.de

| Starting Material | Nucleophile | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | Allene carbocation | thieme-connect.dersc.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | Isatin imine | Blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one | Propargyl cation, fluorene-9-spiroazitidine | rsc.orgresearchgate.net |

Electrochemical Synthesis Protocols for Fluorenols

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis for the formation of fluorenols. These protocols can be catalyst-dependent and allow for divergent synthesis pathways. chinesechemsoc.org For example, the electrochemical coupling of benzyl (B1604629) alcohol and 9-fluorenone can be directed to produce either diols or tertiary alcohols depending on the catalyst used under paired electrolysis. chinesechemsoc.org

A key advantage of electrochemical synthesis is the ability to generate reactive intermediates under controlled conditions. The electrochemical reduction of benzyl alcohol derivatives can lead to the reductive cleavage of a C(sp³)–O bond, generating benzylic anion species that can then undergo carboxylation to form phenylacetic acids. nih.govbeilstein-journals.org However, the electrochemical carboxylation of 9H-fluoren-9-ol itself has proven challenging, often resulting in complex mixtures due to the electrochemical activity of the biphenyl (B1667301) moiety. nih.govbeilstein-journals.org Despite this, electrochemical approaches have been successfully used for the C(sp³)–C(sp³) cross-dehydrogenative coupling of acridanes, suggesting potential for similar transformations involving fluorene derivatives. rsc.org

| Reaction Type | Substrates | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Coupling of Alcohols with Fluorenones | Benzyl alcohol, 9-Fluorenone | Catalyst-dependent paired electrolysis | Divergent synthesis of diols and tertiary alcohols | chinesechemsoc.org |

| Direct Carboxylation | Diarylmethanol compounds | Electrochemical reduction in DMSO | Efficient synthesis of diarylacetic acids | nih.gov |

| Cross-Dehydrogenative Coupling | Acridanes, Benzo-fused lactones | Metal- and external oxidant-free | Synthesis of fluorescent acridanes | rsc.org |

Photochemical Synthesis Routes to Fluorenol Architectures

Photochemical methods provide a unique avenue for the synthesis and transformation of fluorenol derivatives, often proceeding through pathways inaccessible by thermal reactions. iastate.edu The photochemical solvolysis of 9-fluorenol derivatives in aqueous solutions, for instance, involves the generation of 9-fluorenyl cations. acs.org Laser flash photolysis studies have been instrumental in characterizing the production and reactivity of the 9-fluorenol radical cation and the subsequent 9-fluorenyl cation. acs.org

The efficiency and outcome of photochemical reactions can be influenced by the substituents on the fluorene core. For example, the photosolvolysis rates of 9-phenyl-9-fluorenol derivatives are affected by electron-donating and electron-withdrawing groups on the phenyl ring. iastate.edu Photochemical reactions can also be employed for the synthesis of this compound. A notable example is the decarboxylative radical addition of phenylacetic acid to 9-fluorenone, which, upon irradiation with a 27W CFL lamp for 48 hours, yields this compound in a 60% yield. rsc.org

| Reaction Type | Starting Materials | Key Intermediate | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Decarboxylative Radical Addition | 9-Fluorenone, Phenylacetic acid | Benzyl radical | This compound | 27W CFL irradiation, 48h | rsc.org |

| Photosolvolysis | 9-Fluorenol derivatives | 9-Fluorenyl cation | Solvolysis products | Irradiation in aqueous solution | acs.orgacs.org |

Strategic Derivatization of Fluorenone for 9-Fluorenol Formation

The most common and direct route to this compound and its analogs is the derivatization of 9-fluorenone. This typically involves the addition of a nucleophile, such as an organometallic reagent, to the carbonyl group of fluorenone.

A classic method involves the use of a Grignard reagent or an organolithium species. For example, 9-phenyl-9-fluorenol can be synthesized by reacting fluorenone with phenylmagnesium bromide or phenyllithium. iastate.eduorgsyn.org The synthesis of this compound can be achieved in a two-step process: first, fluorene is oxidized to 9-fluorenone, which is then reacted with a benzylating agent. reddit.com A specific procedure for synthesizing this compound involves the reaction of 9-fluorenone with benzyl bromide. lookchem.com Another well-documented synthesis is the decarboxylative radical addition of phenylacetic acid to 9-fluorenone, which yields the desired product. rsc.org

The versatility of this approach allows for the introduction of a wide variety of substituents at the 9-position of the fluorene core, making it a cornerstone in the synthesis of functionalized fluorenol derivatives.

| Target Compound | Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| This compound | 9-Fluorenone, Phenylacetic acid, CsF | Photochemical Decarboxylative Radical Addition | 60% | rsc.org |

| 9-Phenyl-9-fluorenol | 9-Fluorenone, Bromobenzene, Butyllithium | Nucleophilic Addition (Organolithium) | - | orgsyn.org |

| 9-Phenyl-9-fluorenol | 9-Fluorenone, Phenylmagnesium bromide | Nucleophilic Addition (Grignard) | - | iastate.edu |

| This compound | 9-Fluorenone, Benzyl bromide | Nucleophilic Addition | 93% | lookchem.com |

Spectroscopic Elucidation and Structural Characterization of 9 Benzyl 9h Fluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 9-Benzyl-9H-fluoren-9-OL. Analysis of ¹H and ¹³C NMR spectra, complemented by Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments, allows for the unambiguous assignment of all protons and carbons within the molecule.

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environments. The fluorenyl ring protons typically appear as multiplets in the aromatic region (δ 7.10–7.80 ppm). The protons of the benzyl (B1604629) group also resonate in this region but can be distinguished. A characteristic singlet is observed for the benzylic methylene (B1212753) (CH₂) protons, typically around δ 3.25 ppm. A key feature is the singlet for the hydroxyl (-OH) proton, which can vary in chemical shift depending on concentration and solvent, but is often observed around δ 2.18 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound shows signals corresponding to all 20 carbon atoms. The quaternary C9 carbon bearing the hydroxyl and benzyl groups is a key diagnostic signal, appearing around δ 84.1 ppm. The benzylic CH₂ carbon resonates near δ 47.9 ppm. The remaining signals in the aromatic region, between approximately δ 120.0 and 150.0 ppm, correspond to the carbons of the fluorenyl and benzyl rings.

DEPT-135: A DEPT-135 experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups. For this compound, this experiment would show a negative signal for the benzylic CH₂ group and positive signals for all the CH groups of the aromatic rings, while the quaternary carbons (including C9 and the ipso-carbons of the rings) would be absent. This confirms the assignments made from the standard ¹H and ¹³C NMR spectra.

Table 1: Representative NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Fluorenyl) | 7.75 - 7.73 | m |

| ¹H | Aromatic (Fluorenyl) | 7.39 - 7.29 | m |

| ¹H | Aromatic (Benzyl) | 7.20 - 7.09 | m |

| ¹H | Aromatic (Fluorenyl) | 7.15 - 7.12 | m |

| ¹H | CH₂ (Benzylic) | 3.25 | s |

| ¹H | OH | 2.18 | s |

| ¹³C | C9 (Quaternary) | 84.1 | - |

| ¹³C | CH₂ (Benzylic) | 47.9 | - |

| ¹³C | Aromatic | 148.4, 140.7, 136.2, 130.6, 128.8, 127.3, 126.3, 125.0, 120.0 | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a measured mass with high accuracy, allowing for the confident confirmation of the molecular formula, C₂₀H₁₆O.

The calculated exact mass for the neutral molecule is 272.1201 Da. HRMS analysis, often using electrospray ionization (ESI), typically detects the protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern observed in tandem MS/MS experiments offers further structural confirmation. A primary fragmentation pathway involves the loss of a water molecule (H₂O) from the parent ion, followed by the loss of the benzyl group (C₇H₇) or the fluorenyl group (C₁₃H₉).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful, complementary techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum provides key diagnostic absorption bands. A prominent and sharp absorption band is typically observed in the range of 3540-3580 cm⁻¹, which is characteristic of the O-H stretching vibration of a non-hydrogen-bonded, tertiary alcohol. The C-O stretching vibration of the tertiary alcohol gives rise to a strong band around 1045 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3030-3065 cm⁻¹), while the aromatic C=C ring stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements the IR data. The symmetric stretching of the aromatic rings often produces a strong signal in the Raman spectrum, providing information about the fluorene (B118485) and benzene (B151609) ring systems.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Tertiary Alcohol | 3556 | Sharp, Medium |

| C-H Stretch | Aromatic | 3065 | Medium |

| C=C Stretch | Aromatic Ring | 1492, 1450 | Medium-Strong |

| C-O Stretch | Tertiary Alcohol | 1045 | Strong |

X-ray Diffraction (XRD) for Precise Solid-State Structure Determination and Stereochemical Assignment

XRD analysis confirms the tetrahedral geometry around the C9 carbon atom. The structure reveals that the benzyl group and the hydroxyl group are attached to this central carbon of the fluorene system. The fluorene moiety itself is nearly planar, as expected. The crystal packing is influenced by intermolecular interactions, which can include weak hydrogen bonds involving the hydroxyl group and π-stacking interactions between the aromatic rings of adjacent molecules. For example, one study reported a monoclinic crystal system with the space group P2₁/c.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound, specifically the electronic transitions that can occur upon absorption of light.

UV-Vis Absorption: The UV-Vis absorption spectrum is dominated by the π-π* transitions of the fluorene chromophore. In a solvent like cyclohexane, this compound exhibits multiple absorption bands characteristic of the fluorene system. Typically, strong absorption maxima (λmax) are observed around 266 nm and 301 nm. The benzyl group has a minimal effect on the absorption profile, which closely resembles that of fluorene itself.

Fluorescence Emission: Upon excitation at a wavelength corresponding to its absorption bands, this compound exhibits fluorescence. The emission spectrum is also characteristic of the fluorenyl moiety, typically showing structured emission bands. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. The emission properties are sensitive to the molecular environment and can be influenced by solvent polarity and the formation of aggregates.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Chemical Transformations and Derivatization Strategies for 9 Benzyl 9h Fluoren 9 Ol

Dehydration Reactions to Form Olefinic Fluorene (B118485) Derivatives

The acid-catalyzed dehydration of 9-benzyl-9H-fluoren-9-ol is a direct method for synthesizing 9-benzylidene-9H-fluorene, an olefinic derivative with an exocyclic double bond. This transformation is typically achieved by treating the tertiary alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid. quora.comstudy.com

The reaction proceeds via an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group to form a good leaving group, water. study.commasterorganicchemistry.com Subsequent departure of the water molecule generates a tertiary carbocation at the C9 position. This carbocation is significantly stabilized by resonance with the fluorenyl system and hyperconjugation with the benzylic group, making its formation favorable. libretexts.orglibretexts.org A base, typically the conjugate base of the acid catalyst or a solvent molecule, then abstracts a proton from the benzylic carbon, leading to the formation of the exocyclic double bond and yielding the 9-benzylidene-9H-fluorene product. The stability of the resulting conjugated π-system is a key driving force for this reaction.

Reaction Scheme: Acid-Catalyzed Dehydration of this compound

| Reactant | Catalyst | Product | Mechanism |

|---|

Skeletal Rearrangement Reactions (e.g., Pinacol Rearrangement, Ring Expansion)

While this compound itself does not undergo a classic Pinacol rearrangement, which requires a 1,2-diol (vicinal diol) structure, its derivatives can be designed to facilitate such skeletal reorganizations. masterorganicchemistry.comwikipedia.org The Pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a carbocation intermediate, often involving a 1,2-alkyl or 1,2-aryl shift. organic-chemistry.orgchemistrysteps.com

For a fluorene-based system, a hypothetical precursor such as 9-benzyl-9-(1-hydroxy-1-phenylethyl)-9H-fluoren-9-ol could undergo a Pinacol-type rearrangement. In this scenario, acid-catalyzed dehydration would preferentially occur at the carbon bearing two phenyl groups to form the more stable carbocation. A subsequent migration of the fluorenyl group or the benzyl (B1604629) group would lead to a rearranged ketone product. Such rearrangements can be exploited to create complex, spirocyclic, or ring-expanded fluorene architectures. The migratory aptitude of the groups attached to the diol system plays a crucial role in determining the final product structure. chemistrysteps.com

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The hydroxyl group at the C9 position of this compound can be readily substituted by a variety of nucleophiles. These reactions typically proceed through an Sₙ1 mechanism due to the exceptional stability of the tertiary benzylic carbocation intermediate formed upon protonation and loss of water. libretexts.orgstudy.com The stability of this carbocation is attributed to the delocalization of the positive charge across the fluorene ring system and the adjacent benzyl group. libretexts.orgquora.comyoutube.com

This reactivity allows for the introduction of a wide range of functional groups at the C9 position. For example, reaction with alcohols (e.g., methanol) in the presence of an acid catalyst yields the corresponding ether, such as 9-benzyl-9-methoxy-9H-fluorene. study.comchegg.com Similarly, other nucleophiles can be employed to synthesize a library of 9-substituted fluorene derivatives.

Table of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Alcohols | Methanol (B129727) (CH₃OH) | Ether (-OCH₃) |

| Halides | Hydrochloric Acid (HCl) | Chloro (-Cl) |

| Thiols | Ethanethiol (CH₃CH₂SH) | Thioether (-SCH₂CH₃) |

| Azides | Sodium Azide (B81097) (NaN₃) | Azido (-N₃) |

The rate of these Sₙ1 reactions is primarily dependent on the stability of the carbocation intermediate and the nature of the leaving group, and is independent of the concentration of the nucleophile. libretexts.orglibretexts.org

Advanced Cross-Coupling Reactions for Fluorenol Functionalization

The fluorene scaffold is a versatile building block in materials science, and its functionalization via cross-coupling reactions is a powerful strategy for creating complex conjugated systems.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly for linking aromatic rings. kstudy.com While this compound itself is not a direct substrate for Suzuki coupling, it can be easily converted into a suitable precursor. For instance, the aromatic rings of the fluorene core can be halogenated (e.g., brominated) to provide an electrophilic partner for the coupling reaction.

Palladium-catalyzed Suzuki polymerization of fluorene monomers, such as 2,7-dibromo-9,9-dialkylfluorene with fluorene-2,7-diboronic acid derivatives, is a well-established method for synthesizing polyfluorenes, which are important materials in organic electronics. acs.orgresearchgate.nettandfonline.comrsc.org This demonstrates the feasibility of applying Suzuki coupling to the fluorene backbone. By creating a boronic acid or ester derivative on one fluorene unit and a halide on another, complex aryl-fluorene linkages can be constructed, leading to the synthesis of dendrimers, polymers, and other advanced materials. nih.govnih.gov

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesizing complex molecular architectures. wikipedia.orgnih.gov The fluorene scaffold can be readily incorporated into click chemistry schemes by introducing either an azide or a terminal alkyne functionality.

Starting from this compound, the benzyl group or the fluorene ring can be functionalized with a propargyl group (containing a terminal alkyne) or an azidoalkyl group. For example, a poly(fluorene) copolymer containing azide side chains can be synthesized and subsequently functionalized via click reactions with alkyne-modified molecules. csic.esrsc.org Similarly, fluorene-based polymers have been prepared using click chemistry, where diethynyl and diazido monomers are polymerized. researchgate.net This modular approach allows for the straightforward attachment of various functional units, such as fluorophores, bioactive molecules, or solubilizing groups, to the fluorene core. nih.govbohrium.com

Examples of Click Chemistry Functionalization on Fluorene Scaffolds

| Fluorene Derivative | Click Partner | Resulting Linkage | Application |

|---|---|---|---|

| Azide-functionalized polyfluorene | Alkyne-modified graphene | 1,2,3-Triazole | Graphene functionalization csic.es |

| Alkyne-functionalized fluorene | Azide-functionalized coumarin | 1,2,3-Triazole | Synthesis of fluorescent dendrimers nih.gov |

Friedel-Crafts Alkylation and Related Electrophilic Aromatic Substitutions on Fluorenol Scaffolds

The electron-rich aromatic rings of the fluorene core are susceptible to electrophilic aromatic substitution (SₑAr) reactions, such as Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.orgmasterorganicchemistry.com These reactions provide a means to introduce alkyl or acyl groups onto the fluorene backbone, further modifying its electronic and physical properties.

The Friedel-Crafts acetylation of fluorene, for example, has been shown to yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-substituted product typically predominating. researchgate.netumich.edu Under conditions with excess reagents, 2,7-diacetyl-9H-fluorene can be formed in high yield. researchgate.net The regioselectivity of these substitutions is influenced by both electronic and steric factors. The positions C2 and C7 are electronically activated and are the most common sites for electrophilic attack. rsc.orgrsc.org

For this compound, the bulky substituent at the C9 position would sterically hinder attack at the C4 and C5 positions, further favoring substitution at the C2 and C7 positions. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and use an alkyl halide or acyl halide as the electrophile source. researchgate.netacs.org

Advanced Theoretical and Computational Studies on 9 Benzyl 9h Fluoren 9 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 9-Benzyl-9H-fluoren-9-OL, DFT calculations would be instrumental in understanding the distribution of electrons and the nature of its molecular orbitals.

A typical DFT study on this molecule would involve optimizing its geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and electronic excitation properties.

In this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl moiety, while the LUMO would also be distributed across this aromatic system. The benzyl (B1604629) and hydroxyl substituents at the C9 position would influence the energies of these orbitals. For instance, the hydroxyl group could participate in intramolecular hydrogen bonding, which would be reflected in the calculated electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations. Actual values would depend on the level of theory and basis set used.

Mechanistic Investigations and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for exploring potential reaction mechanisms involving this compound. For example, the synthesis of this compound or its subsequent reactions could be modeled to understand the step-by-step process at a molecular level. This involves identifying the reactants, products, and any intermediates along the reaction pathway.

A key aspect of mechanistic studies is the location and characterization of transition states. A transition state is a high-energy structure that connects reactants and products. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is a critical factor in determining the reaction rate.

For a reaction involving the hydroxyl group of this compound, such as an esterification or etherification, computational modeling could be used to compare different possible pathways. By mapping out the potential energy surface, researchers can identify the most favorable reaction mechanism.

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can also be simulated. The calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. Similarly, the calculation of NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

Reactivity trends can also be predicted. By calculating molecular electrostatic potential (MEP) maps, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the fluorene (B118485) ring, indicating these are likely sites for electrophilic attack.

Conformational Analysis and Intermolecular Interactions Modeling

The three-dimensional structure and flexibility of this compound are crucial to its properties and interactions. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl group to the fluorene C9 atom.

A conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting conformer. This allows for the identification of the most stable conformers and the energy barriers between them. The results of such an analysis can be presented as a potential energy scan.

Furthermore, the modeling of intermolecular interactions is essential for understanding how this compound behaves in the solid state or in solution. The hydroxyl group can act as a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The aromatic fluorene and benzyl groups can engage in π-π stacking interactions. Computational models can be used to calculate the strength and geometry of these non-covalent interactions, which are fundamental to the molecule's packing in crystals and its behavior in different solvent environments.

Applications of 9 Benzyl 9h Fluoren 9 Ol and Its Derivatives in Advanced Materials and Organic Synthesis

Role as Versatile Intermediates and Reagents in Complex Organic Synthesis

The fluorene (B118485) nucleus, and specifically the functionalized C9 carbon in compounds like 9-Benzyl-9H-fluoren-9-OL, serves as a cornerstone for the construction of more complex molecular architectures. The reactivity at the 9-position is a key feature, allowing for a multitude of chemical transformations. researchgate.netmdpi.com Fluorene derivatives are widely recognized as important building blocks and intermediates in materials chemistry, organic synthesis, and pharmaceutical development due to their distinct physical and chemical properties. researchgate.net

The hydroxyl group in 9-fluorenol and its derivatives can be readily transformed. For instance, addition reactions to fluorenone (the oxidized form of fluorenol) with organolithium reagents, such as lithioferrocene or ferrocenylacetylide, yield the corresponding 9-fluorenols. researchgate.net These tertiary alcohols can then undergo further reactions, such as protonation-dehydration, to generate stable carbocations at the 9-position, which are valuable reactive intermediates for subsequent synthetic steps. researchgate.net

Furthermore, the fluorene structure can be elaborated through various catalytic processes. Palladium-catalyzed reactions, for example, are employed to synthesize 9-fluorenylidenes from substituted o-halostyrenes and arynes, demonstrating a method to form key carbon-carbon bonds under relatively mild conditions. researchgate.net Boron trifluoride has been used to catalyze reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with other reagents to produce highly functionalized and conjugated fluorene derivatives. consensus.app These examples underscore the role of the fluorenol moiety as a versatile handle for introducing molecular complexity.

A summary of representative synthetic transformations involving the fluorene-9-ol core is presented below.

| Starting Material | Reagents | Product Type | Application Area |

| Fluorenone | Organolithium Reagents (e.g., Ferrocenylacetylide) | 9-Substituted-9-fluorenols | Synthesis of electroactive materials |

| 9-(Phenylethynyl)-9H-fluoren-9-ols | 2-Aminobenzamides, NBS, BF₃·OEt₂ | Functionalized, conjugated fluorenes | Organic Synthesis |

| o-Halostyrenes | Arynes, Palladium Catalyst | 9-Fluorenylidenes | Synthesis of carbocyclic systems |

Applications in the Development of Organic Light-Emitting Diodes (OLEDs) and Blue Emissive Fluorescent Materials

Derivatives of the fluorene core are paramount in the development of materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient and stable blue emission, which has historically been a challenge for the technology. The rigid, planar structure and high photoluminescence quantum efficiency of the fluorene unit make it an excellent chromophore.

A significant class of materials derived from the fluorene framework are spiro compounds, most notably spiro[fluorene-9,9′-xanthene] (SFX). These molecules possess a three-dimensional, rigid structure with two perpendicular π-systems, which effectively suppresses intermolecular aggregation and excimer formation. researchgate.net This structural feature helps maintain high solid-state emission efficiency and improves the morphological stability of thin films used in OLED devices. SFX-based building blocks have been successfully used to construct blue-light-emitting materials with high thermal stability. 20.210.105

The synthesis of SFX derivatives often starts from 9-fluorenone (B1672902), the oxidized counterpart of 9-fluorenol. An efficient one-pot synthesis involves the acid-catalyzed condensation of 9-fluorenone with phenols, such as resorcinol, to create the spiro architecture. 20.210.105chemicalbook.comacs.org These SFX cores can then be further functionalized, for example, through Suzuki coupling reactions, to build larger, high-performance emissive molecules like 2,7-bis[spiro[fluorene-9,9′-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF). 20.210.105

Other fluorene derivatives, such as those based on 9-ethynyl-9-fluorenol (B85050), have also been investigated for their optical properties. These compounds can exhibit high luminescence quantum yields, making them promising candidates for various optoelectronic applications. researchgate.net

The table below highlights key fluorene derivatives and their roles in emissive materials.

| Compound Class | Key Structural Feature | Advantage in OLEDs | Reference Example |

| Spiro[fluorene-9,9′-xanthene] (SFX) | Orthogonal spiro-conjugated π-systems | High thermal stability, prevents aggregation, high solid-state fluorescence | BSFXF |

| 9-Ethynyl-9-fluorenol Derivatives | Rigid, conjugated structure | High luminescence quantum yields | Multifunctional optoelectronic materials |

| Polyfluorenes | π-conjugated polymer backbone | Solution processability, strong blue emission | Poly(9,9-dihexylfluorene) |

Utilization in Catalysis and Co-catalysis Systems

While this compound itself is not typically a catalyst, its core fluorenyl structure is a critical component in the design of advanced ligands for transition-metal catalysis. The rigid and sterically tunable nature of the fluorenyl group allows for the creation of well-defined coordination environments around a metal center, influencing the catalyst's activity and selectivity.

Fluorenyl-based ligands have been successfully incorporated into "constrained geometry" complexes with Group 3 metals like Yttrium (Y) and Lanthanides (Ln). acs.orgresearchgate.net For instance, ligands such as [(3,6-tBu2Flu)SiR2NtBu] are synthesized and then coordinated to a metal center. These complexes have shown activity as catalysts for the polymerization of olefins like ethylene (B1197577) and polar monomers such as 2-vinylpyridine. acs.orgbohrium.com The fluorenyl moiety in these ligands can adopt various coordination modes (e.g., η³, η⁵), which directly impacts the catalytic behavior. acs.orgresearchgate.net

In another application, a robust dinucleating ligand featuring fluorene-9,9-diyl-linked phosphino (B1201336) side arms (PNNPFlu) has been synthesized. nih.gov This ligand was used to create dicopper complexes that mediate the reduction of CO₂ and CS₂. The fluorene linker provides stability and rigidity to the ligand framework, which is crucial for maintaining the integrity of the bimetallic active site during the catalytic cycle. nih.gov

Furthermore, while not using fluorenols as catalysts, related research has developed bifunctional ionic liquids (BFILs) to catalyze the synthesis of fluorene derivatives. nih.govscispace.comresearchgate.net For example, BFILs containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups can efficiently catalyze the condensation of 9-fluorenone with phenol (B47542) to produce 9,9-bis(4-hydroxyphenyl)fluorene, a key monomer for high-performance polymers, with high conversion and selectivity. nih.govscispace.com

| Ligand/System Type | Metal/Catalyst | Reaction Catalyzed | Role of Fluorene Moiety |

| Fluorenyl-amido ligands | Y, La, Nd | Ethylene, MMA, 2-Vinylpyridine Polymerization | Forms a "constrained geometry" active site, influences coordination |

| Fluorene-diyl-linked phosphino ligand | Dicopper (Cu₂) | CO₂ and CS₂ Reduction | Provides a rigid and stable scaffold for the bimetallic complex |

| Bifunctional Ionic Liquids | N/A (Catalyst for synthesis) | Condensation of 9-fluorenone and phenol | N/A (Product of catalysis) |

Contribution to Supramolecular Chemistry and Molecular Recognition

The rigid, three-dimensional, and well-defined structure of 9-substituted fluorene derivatives makes them excellent building blocks in supramolecular chemistry and for applications in molecular recognition. Their ability to form complex, non-covalently bonded assemblies is of significant interest.

Spiro Molecules: As discussed in the context of OLEDs, spiro[fluorene-9,9′-xanthene] (SFX) derivatives are a prime example of the contribution of the fluorene core to supramolecular design. The spiro-linkage at the C9 position creates a fixed, perpendicular orientation of two distinct π-conjugated systems. researchgate.net This unique three-dimensional conformation is a key feature in designing host-guest systems and advanced materials where control over molecular packing is essential. researchgate.netacs.org The synthesis of these spiro compounds via one-pot methods has made them readily accessible for broader applications in materials and supramolecular science. 20.210.105

Atropisomers: The steric bulk of substituents at the C9 position can lead to hindered rotation, giving rise to stable atropisomers—stereoisomers resulting from restricted rotation about a single bond. The crystal structure of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl, a complex derivative, revealed the existence of two crystallographically independent molecules that constitute a pair of atropisomers. In this molecule, two fluorenyl groups and a chlorophenyl group are arranged in a propeller-like shape, creating a chiral, sterically crowded environment. This controlled spatial arrangement is a fundamental concept in molecular recognition and the design of chiral materials.

The unique properties of these fluorene-based supramolecular structures are summarized below.

| Supramolecular Concept | Key Structural Feature | Resulting Property/Application |

| Spiro Architecture | Orthogonal arrangement of fluorene and xanthene rings via a common C9 spiro center. | Prevents π-stacking, enhances solubility, creates defined 3D cavities for host-guest chemistry. |

| Atropisomerism | Sterically hindered rotation around single bonds due to bulky C9 substituents. | Creates stable, chiral conformers; useful for chiral recognition and stereoselective processes. |

Future Research Directions and Emerging Trends in 9 Benzyl 9h Fluoren 9 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 9-Benzyl-9H-fluoren-9-OL and related compounds, future efforts will focus on moving away from traditional multi-step syntheses that often rely on harsh reagents.

Key areas of development include:

Green Oxidation Strategies : Research is focused on greener methods for the synthesis of the precursor 9-fluorenone (B1672902) from fluorene (B118485). Aerobic oxidation, which uses air as the oxidant in the presence of catalysts like potassium hydroxide (B78521) (KOH), presents a sustainable alternative to more hazardous oxidizing agents. rsc.org Bimetallic oxides are also being explored for their high selectivity in this conversion.

Catalytic C-C Bond Formation : Future syntheses will likely leverage transition-metal-free catalytic systems for the crucial C-C bond formation at the 9-position of the fluorene core. researchgate.net These methods offer high efficiency and functional group tolerance. researchgate.net

Process Intensification : The use of continuous flow reactors for reactions like the Grignard synthesis of 9-aryl-fluoren-9-ols has demonstrated significant improvements over traditional batch processes. rsc.org This approach leads to dramatically higher yields, reduced waste, and shorter production times, representing a key trend for sustainable industrial-scale synthesis. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for 9-Aryl-Fluoren-9-ols

| Parameter | Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Yield | 45% | >99% | >120% increase |

| Production Period | 14 hours | 2 hours | 86% reduction |

| Solid Waste Emission | High | Reduced by 64% | 64% reduction |

| Raw Material Cost | Standard | Reduced by 35% | 35% reduction |

| Environmental Factor (E-factor) | 26.5882 kg/kg | 1.9747 kg/kg | 92.57% reduction |

Data derived from studies on the process intensification of the Grignard reaction. rsc.org

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

The fluorene nucleus and the tertiary alcohol group in this compound provide a rich playground for exploring new chemical reactions. Future research will aim to uncover and control novel reactivity pathways.

Emerging areas of exploration include:

Carbocation Chemistry : The tertiary alcohol can serve as a precursor to the corresponding 9-fluorenyl carbocation under acidic conditions. researchgate.net Studies on related systems have shown that these cations can undergo transformations like intramolecular hydride shifts. researchgate.net Further investigation into the stability and rearrangement pathways of the 9-benzyl-9H-fluoren-9-yl cation could lead to new synthetic applications.

Radical-Mediated Reactions : Photolysis of 9-fluorenyl alcohols can generate radical species through C-C and C-O bond homolysis. researchgate.net Harnessing these radical pathways could enable novel functionalization strategies that are complementary to ionic reactions.

Rearrangement Reactions : Derivatives such as 9-ethynyl-9-fluorenol (B85050) are known to undergo transformations like the Meyer-Schuster rearrangement upon protonation. researchgate.net Investigating analogous acid-catalyzed rearrangements of this compound could yield unexpected and synthetically useful molecular scaffolds.

Expansion into New Material Science Applications Beyond Current Paradigms

Fluorene derivatives are renowned for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their unique photoelectric properties. researchgate.net The next wave of research will focus on leveraging the specific structural features of this compound to create materials with tailored and advanced functionalities.

Future application frontiers include:

Advanced Optoelectronic Materials : By strategically modifying the fluorene core and the benzyl (B1604629) substituent, researchers can fine-tune properties like light absorption, emission spectra, and electrochemical behavior. This could lead to the development of next-generation materials for thermally activated delayed fluorescence (TADF) OLEDs and organic lasers. researchgate.net

Luminescent Probes and Sensors : The inherent fluorescence of the fluorene moiety can be modulated by its chemical environment. This opens the door to designing novel chemosensors where the binding of an analyte to the benzyl or hydroxyl group induces a measurable change in the luminescent properties.

Organic Field-Effect Transistors (OFETs) : The rigid, planar structure of the fluorene core is beneficial for charge transport. Research into forming ordered thin films and single crystals of this compound and its derivatives could pave the way for their use as semiconductors in OFETs. researchgate.net

Advanced Chiral Synthesis and Stereochemical Control Strategies

While this compound itself is achiral, substitution on the fluorene or benzyl rings can introduce chirality. The development of methods to control the stereochemistry of reactions involving this scaffold is a sophisticated frontier.

Future strategies will likely involve:

Enantioselective Catalysis : Drawing inspiration from advances in asymmetric synthesis, researchers will likely apply ligand-controlled enantioselective reactions to create chiral derivatives. nih.gov For example, transition-metal-catalyzed processes could be employed for the asymmetric functionalization of the benzyl group or the fluorene backbone.

Understanding Reaction Mechanisms : A key aspect of stereochemical control is understanding the underlying reaction pathway. For substitution reactions at the benzylic position, determining whether the mechanism is associative (SN2-like) or dissociative (SN1-like) is crucial for predicting and controlling the stereochemical outcome. beilstein-journals.orgdntb.gov.ua

Chiral Auxiliaries and Reagents : The use of chiral auxiliaries attached to the fluorene core or the development of chiral reagents for specific transformations will be an important avenue for achieving high levels of stereocontrol in the synthesis of complex, optically active molecules based on this framework.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is being revolutionized by automation and continuous processing technologies. bris.ac.uknih.gov Integrating the synthesis of this compound and its derivatives with these platforms is a key trend for accelerating discovery and improving manufacturing efficiency.

Key integration trends include:

Automated Flow Synthesis : Combining the advantages of continuous flow chemistry—such as enhanced reaction control, safety, and scalability—with automation is a powerful approach. vapourtec.com Robotic platforms can perform multi-step syntheses in a continuous fashion with minimal human intervention. bris.ac.uksynplechem.com This has already been demonstrated for the synthesis of related 9-aryl-fluoren-9-ols, showing massive improvements in efficiency. rsc.org

High-Throughput Experimentation : Automated platforms enable the rapid screening of reaction conditions (catalysts, solvents, temperatures) to quickly optimize the synthesis of new derivatives. This accelerates the discovery of novel compounds with desired properties.

Data-Driven Synthesis : The future of chemical synthesis lies in the synergy between robotic platforms and artificial intelligence. nih.gov AI-driven algorithms can predict optimal reaction pathways and conditions, which can then be tested and validated by automated synthesis systems, creating a closed loop of prediction and experimentation. synplechem.com

Deeper Mechanistic Understanding via Synergistic Advanced Spectroscopic and Computational Approaches

A fundamental understanding of a molecule's structure, dynamics, and reactivity is essential for its rational application. The synergy between advanced experimental techniques and high-level computational methods provides unprecedented insight into the behavior of molecules like this compound.

Future research in this area will focus on:

Advanced Spectroscopy : Techniques such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy can be used to probe the electronic states of gas-phase molecules, providing detailed information about their ground and excited state geometries. gustavus.edu

Computational Chemistry : Ab initio and density functional theory (DFT) calculations are powerful tools for modeling molecular structures, predicting spectroscopic properties, and mapping out reaction energy profiles. gustavus.edumdpi.com For instance, high-level molecular orbital calculations have been used to determine the energy barrier for hydride shifts in related fluorenyl cations, corroborating experimental observations. researchgate.net

Synergistic Studies : The most powerful approach involves combining experimental and computational methods. For example, computational modeling of vibrational modes can be used to accurately replicate and interpret experimental electronic excitation spectra, leading to a validated understanding of the molecule's behavior. gustavus.edu This synergy is also critical for elucidating complex reaction mechanisms, such as the formation of dibenzofuran (B1670420) from fluorenone precursors. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 9-Benzyl-9H-fluoren-9-OL, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves Grignard addition or nucleophilic substitution. For example, reacting benzyl magnesium bromide with fluorenone derivatives in anhydrous tetrahydrofuran (THF) under reflux conditions. Catalysts like benzyltriethylammonium chloride (BTEAC) can improve yields by facilitating phase transfer. Optimization parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the benzylating agent. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the hydroxyl proton (δ ~2.0–2.5 ppm, broad singlet) and benzyl aromatic protons (δ ~6.8–7.5 ppm, multiplet). The fluorene core shows distinct sp³ hybridized C9 resonance (δ ~85–90 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm the hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) and absence of ketone (C=O stretch absent, distinguishing from fluorenone precursors).

- Cross-reference with NIST Chemistry WebBook data for validation .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this influence purification strategies?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., THF, dichloromethane) but poorly soluble in alkanes (e.g., hexane). Recrystallization from ethanol/water (3:1 v/v) at low temperatures (0–5°C) yields high-purity crystals. For chromatographic purification, use silica gel with a gradient of ethyl acetate (5–20%) in hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using SHELX programs?

- Methodological Answer : Contradictions may arise from twinning or disorder in the crystal lattice. Use SHELXL for refinement, applying restraints for bond distances/angles (e.g., DFIX commands). Validate hydrogen bonding via SHELXH and compare thermal ellipsoid models using ORTEP-3 for visualization. If residual electron density persists, consider partial occupancy or solvent masking .

Q. What methodologies are recommended for analyzing the steric effects of the benzyl group on the fluorenol core in this compound?

- Methodological Answer :

- X-ray Crystallography : Measure bond angles (e.g., C9–O–H) and torsion angles (e.g., benzyl-phenyl dihedral angles) to assess steric hindrance.

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data.

- Dynamic NMR : Study restricted rotation of the benzyl group at variable temperatures (e.g., coalescence temperature analysis) .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for proposed reaction pathways (e.g., acid-catalyzed dehydration).

- Kinetic Isotope Effects (KIE) : Validate computational predictions by comparing experimental KIE values (e.g., deuterium substitution at the hydroxyl group).

- Machine Learning : Train models on existing fluorenol derivative reactivity data to predict regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.